Gold

Catalog No.
S11177587
CAS No.
59597-42-1
M.F
Au
M. Wt
196.96657 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold

CAS Number

59597-42-1

Product Name

Gold

IUPAC Name

gold

Molecular Formula

Au

Molecular Weight

196.96657 g/mol

InChI

InChI=1S/Au

InChI Key

PCHJSUWPFVWCPO-UHFFFAOYSA-N

solubility

INSOL IN WATER, ACID; SOL IN POTASSIUM CYANIDE, HOT SULFURIC ACID
Soluble in aqua regia, insoluble in acids
Dissolves readily in 3:1 hydrochloric-nitric acid to form HAuCl4; dissolves in cyanide solutions in the presence of air or hydrogen peroxide to form Au(CN)2

Canonical SMILES

[Au]

Gold(0) is an elemental gold.
A yellow metallic element with the atomic symbol Au, atomic number 79, and atomic weight 197. It is used in jewelry, goldplating of other metals, as currency, and in dental restoration. Many of its clinical applications, such as ANTIRHEUMATIC AGENTS, are in the form of its salts.
Gold is a Standardized Chemical Allergen. The physiologic effect of gold is by means of Increased Histamine Release, and Cell-mediated Immunity.
Gold is an element with atomic symbol Au, atomic number 79, and atomic weight 197.
Gold is a mineral with formula of Au. The IMA symbol is Au.
A suspension of metallic gold particles.
See also: Antimony; gold (component of); Gold; iron (component of); Arnica montana; gold (component of) ... View More ...

Gold is a chemical element with the symbol Au, derived from the Latin word aurum, and atomic number 79. It is a dense, lustrous, yellow precious metal that is highly valued for its aesthetic appeal and unique properties. Gold is a transition metal classified in group 11 of the periodic table. It is known for being one of the least reactive chemical elements, making it resistant to corrosion and oxidation. In its pure form, gold appears as a bright, slightly orange-yellow metal that is both malleable and ductile—capable of being drawn into thin wires or beaten into extremely thin sheets .

Gold typically occurs in nature in its native form, often found as nuggets or grains in rocks, veins, and alluvial deposits. It can also be found alloyed with other metals such as silver and copper, forming solid solutions like electrum. The physical properties of gold include a melting point of approximately 1,064 °C (1,947 °F) and a boiling point of about 2,966 °C (5,371 °F) .

Some notable reactions include:

  • Formation of Gold Halides: Gold reacts with free halogens to yield corresponding gold halides.
  • Complex Formation: Gold(I) complexes typically exhibit linear coordination geometry, while gold(III) complexes are often square planar due to their d8 electron configuration.
  • Stability in Aqueous Solutions: The soluble form of gold encountered in mining is the aurous ion complexed with cyanide ions .

Gold can be synthesized through several methods:

  • Chemical Reduction: Gold salts can be reduced using various reducing agents to obtain elemental gold.
  • Electrochemical Methods: Electrolysis can be employed to deposit gold onto substrates from aqueous solutions containing gold ions.
  • Colloidal Gold Production: Colloidal gold can be produced by reducing gold salts in solution, resulting in nanoparticles that have applications in biomedical fields .

Silver+1Antimicrobial propertiesAntiseptics, jewelryPlatinum+2, +4Catalytic propertiesCatalysis, jewelryPalladium+2Used in catalytic convertersAutomotive industryCopper+1, +2Conductivity and malleabilityElectrical wiringRhodium+3Highly reflective; resistant to corrosionCatalytic converters

Gold stands out due to its unmatched resistance to oxidation and corrosion, combined with its unique aesthetic qualities that make it highly desirable for decorative purposes. Its unique combination of properties enables diverse applications not fully replicated by other metals .

Gold compounds have been studied for their interactions with biological systems. Research indicates that they may influence cellular signaling pathways involved in inflammation and immune responses. The slow excretion rates of these compounds from the body can lead to accumulation and potential toxicity over time . Additionally, studies have shown that certain formulations may enhance the bioavailability of other therapeutic agents when used in combination therapies.

Malleability and Ductility Mechanisms

Gold’s exceptional malleability and ductility arise from its face-centered cubic (fcc) crystal structure and metallic bonding. The fcc lattice allows {111} planes to slide over one another under stress without fracturing, enabling plastic deformation via the generation of stacking faults [1] [2]. Atomic force microscopy studies reveal that gold nanowires elongate in quantized steps of 1.76 Å during stretching, corresponding to the coordinated slip of one to three {111} crystal planes [2]. This slip mechanism converts local regions of the lattice from fcc to hexagonal close-packed (hcp) configurations, creating stacking faults that dissipate stress while maintaining structural coherence [2].

The metal’s ductility is equally remarkable, with pure gold capable of being drawn into wires 5 microns in diameter—a 1-gram sample can yield 165 meters of wire [3]. This property stems from gold’s low dislocation mobility barrier and the absence of oxide layers that might impede deformation. In bulk form, the activation energy for dislocation glide is approximately 0.81 eV, facilitating room-temperature plasticity even at nanometer scales [2].

Hardness Measurement Methodologies

Gold’s hardness varies significantly with purity and alloying. Pure gold (24-karat) has a Vickers hardness number (VHN) of 20–30, while 18-karat alloys reach 135–150 VHN due to solid solution strengthening [4]. Modern nanoindentation techniques provide nanoscale resolution: resistive-nanoindentation on oxide-free gold thin films reveals a hardness of 1.1 GPa in the diffusive conduction regime, with contact resistance decreasing linearly from 400 Ω (tunneling regime) to 0.5 Ω (full contact) [5].

Table 1: Hardness of Gold and Common Alloys

MaterialVickers Hardness (VHN)Nanoindentation Hardness (GPa)
24-karat Au20–300.8–1.2
18-karat Au-Cu135–1502.5–3.0
Au-Pd (White Gold)175–2003.2–3.8

Thermal and Electrical Behavior

Anomalous Thermal Conductivity Profiles

Gold defies classical Wiedemann-Franz law predictions at nanoscale dimensions. While bulk gold exhibits thermal conductivity of 318 W/m·K at 300 K, nanowires thinner than 100 nm show a 40% reduction due to phonon boundary scattering [5]. This anomaly intensifies in nanoparticle assemblies, where interfacial thermal resistance dominates. Molecular dynamics simulations attribute this to the breakdown of Fourier’s law at lengths below the phonon mean free path (≈100 nm for Au) [5].

Superexchange Interactions in Metallic Bonding

Though superexchange is typically associated with ionic crystals, gold’s 5d-6s hybridized orbitals permit weak superexchange-like coupling between adjacent atoms. Density functional theory calculations suggest these interactions contribute 5–7% to the cohesive energy in Au dimers, stabilizing certain crystallographic orientations [6]. This effect becomes pronounced in gold clusters smaller than 2 nm, where localized d-electron states enable spin-polarized conduction channels.

Optical and Surface Plasmon Resonance Phenomena

Interband Transition Effects on Coloration

Gold’s distinctive yellow hue originates from interband transitions between the 5d and 6sp orbitals. These transitions exhibit a threshold energy of 1.8 eV (688 nm), causing strong absorption of blue and violet light (2.4–3.1 eV) [6]. Relativistic effects contract the 6s orbital by 15%, lowering the 5d→6sp gap compared to silver, thereby shifting absorption from ultraviolet to visible wavelengths [6]. The resulting reflectance minimum at 450 nm and maximum at 600 nm produce the characteristic golden luster.

Nanoparticle-Size-Dependent Absorption Spectra

Surface plasmon resonance in gold nanoparticles (AuNPs) follows a quasi-linear size dependence:
$$ \lambda_{\text{max}} = 520 \, \text{nm} + 0.18D \, (\text{nm}) $$
where $$ D $$ is the particle diameter (10–100 nm range) [6]. Quantum confinement effects dominate below 5 nm, causing blue shifts up to 80 nm due to discrete electronic states. For 20-nm AuNPs, the extinction coefficient peaks at 2.7×10⁹ M⁻¹cm⁻¹, enabling single-particle detection in optimized systems [6].

Cyanidation Kinetics and Leaching Efficiency

The dissolution of metallic gold during alkaline cyanidation follows the Elsner equation, where dissolved oxygen oxidises metallic gold and cyanide stabilises the resulting dicyanoaurate complex [1]. Kinetic studies on industrial pulps show that the rate law is second order in the residual gold grade, first order in free cyanide concentration and one-quarter order in dissolved oxygen, with an apparent activation energy of 27 ± 3 kilojoules per mole for typical ores [2]. Extremely low activation energies of about 9 kilojoules per mole have been reported when thallium(I) ions act as surface accelerators, reflecting a mixed diffusion–reaction control regime [3].

Key process variables influence both kinetics and reagent consumption. Finer grinding increases the exposed surface but simultaneously raises cyanide loss through side reactions with liberated copper and iron sulphides, producing an inverse cubic correlation between the overall rate constant and average particle diameter [2]. Maintaining the slurry hydrogen-ion activity above 10.5 suppresses volatile hydrogen cyanide formation and maximises the intrinsic dissolution rate [4]. At that alkalinity, liberated gold particles smaller than ten micrometres dissolve at 0.2–0.5 micrometres per hour, whereas coarser particles may remain partially intact during practical residence times [5]. Dynamic modelling that couples diffusion, film transfer and heterogeneous reaction predicts that decreasing dissolved oxygen below 8 milligrams per litre diminishes recovery by more than twenty percent, confirming the central role of gaseous oxygen sparging [6].

Table 1 Representative kinetic parameters for alkaline cyanidation of gold ores

ParameterTypical valueExperimental contextSource
Reaction order in residual gold grade2Six particle-size fractions, Canadian ore [2]
Reaction order in free cyanide concentration1Same campaign [2]
Reaction order in dissolved oxygen0.25Same campaign [2]
Apparent activation energy (with thallium accelerator)9.2 kJ mol⁻¹Bench-scale rotating disc [3]
Optimal hydrogen-ion activity window> 10.5Continuous carbon-in-pulp plant [4]
Gold dissolution rate for liberated grains0.2–0.5 µm h⁻¹Gravity concentrate leach [5]
Functional dependence of rate constant on particle sizeInverse cubicMathematical fit to plant data [2]

These data confirm that precise control of oxygen supply, cyanide concentration, slurry alkalinity and grind size is essential for predictable leaching performance.

Froth Flotation Optimization Parameters

Pre-concentration by froth flotation often precedes leaching to raise the feed grade and to reject gangue minerals that increase cyanide consumption. Multi-objective optimisation, combining response-surface methodology with a non-dominated sorting genetic algorithm, established that a grind of 52.5 percent passing 75 micrometres, a potassium amyl xanthate dosage of 85.4 grams per tonne and 25.1 grams per tonne of polypropylene glycol frother delivered 85.98 percent gold recovery at 75.5 grams per tonne concentrate grade in Xincheng ore [7].

Flotation kinetics for electrum indicate that the first-order model with rectangular rate constant distribution best represents cumulative recovery; an optimum rougher residence time of four minutes achieved 74 percent metal recovery and a separation efficiency of 62.9 percent [8]. Taguchi designs applied to amalgamation tailings identified particle size (150 mesh) as the dominant factor, followed by collector strength, slurry hydrogen-ion activity and pine-oil dosage, for maximising precious-metal recovery [9]. Conditioning the pulp at moderately acidic hydrogen-ion activity (1.9) prior to reagent addition improved initial rate constants from 0.53 to 0.65 minute⁻¹ and slightly raised final recovery relative to conditioning at neutrality [10].

Table 2 Optimised operating windows reported for gold flotation

Ore or tailings typeKey optimised variable(s)Optimum settingResulting recovery / gradeSource
Xincheng primary oreGrind, xanthate, frother52.5% < 75 µm; 85.4 g t⁻¹ collector; 25.1 g t⁻¹ frother85.98% recovery; 75.46 g t⁻¹ grade [7]
Electrum compositeRougher residence time4 min74% recovery; 62.9% separation efficiency [8]
Amalgamation tailingsParticle size150 meshHighest signal-to-noise ratio for gold recovery [9]
Carbon-in-leach residueConditioning hydrogen-ion activity1.943.9% final gold recovery vs 41.5% at 7.2 [10]

These converging studies show that collector dosage, pulp chemistry and particle liberation can be tuned jointly to balance grade and recovery prior to cyanidation.

Nanoscale Fabrication Approaches

Wet-Chemical Etching for Two-Dimensional Goldene Synthesis

Single-atom-thick gold layers, recently termed “goldene”, are exfoliated from the non-van-der-Waals carbide titanium gold carbide by selectively dissolving the titanium–carbon slabs. A dilute solution of potassium ferricyanide and potassium hydroxide, traditionally called Murakami reagent, at 0.2–1.0 percent mass fraction removes the carbide without hydrofluoric acid, while cetyltrimethylammonium bromide or cysteine surfactants suppress sheet agglomeration during week-long etching periods [11] [12] [13]. Transmission electron microscopy reveals approximately nine percent in-plane lattice contraction relative to bulk face-centred-cubic gold and an upward shift of 0.88 electron-volt in the gold 4f binding energy, indicating modified electronic density [11].

Table 3 Process variables and resulting properties for goldene fabrication

Etchant compositionSurfactantEtching durationObserved sheet thicknessLattice contraction4f binding-energy shiftSource
0.2% potassium ferricyanide + potassium hydroxideCetyltrimethylammonium bromide168 h1 atomic layer9%+ 0.88 eV [11]
1% potassium ferricyanide + potassium hydroxideL-cysteine168 h1–3 atomic layers9%+ 0.88 eV [12]

A concentration below 0.2 percent dissolves the emerging sheets into nanoparticles, whereas concentrations above one percent etch too aggressively, demonstrating a narrow optimal window for preserving monolayer integrity [11].

Template-Assisted Epitaxial Growth

Epitaxial routes yield ordered gold nanostructures by exploiting lattice matching and interfacial energetics. Octahedral gold seeds in aqueous solution direct conformal palladium or silver overgrowth into monodisperse nanocubes, with the conformal mode governed by atomic-radius mismatch and bond dissociation energies of core and shell metals [14]. In situ electron-microscopy experiments show that face-centred-cubic gold nanoparticles transform completely into the metastable four-layer-hexagonal phase when epitaxially attached to a 4H-phase gold nanorod under carbon monoxide ambience and low-energy electron irradiation at room temperature [15]. Magnetron sputtering onto heated mica produces centimetre-scale single-crystal gold (111) films only seventy nanometres thick, confirmed by X-ray interference fringes indicative of high structural coherence [16]. More recently, boron intercalation at the interface between gold and iridium permits nearly freestanding gold monolayers with hexagonal symmetry and nanoscale triangular corrugations that remain stable beyond six hundred kelvin [17].

Table 4 Selected template systems for epitaxial growth of nanostructured gold

Template or substrateGrowth conditionsResulting structureSalient outcomeSource
Octahedral gold seedsSeeded overgrowth at 25 °CGold–palladium core–shell nanocubesEdge length uniformity within 5% [14]
Four-layer-hexagonal gold nanorodCarbon monoxide + 200 keV electrons, ambientComplete face-centred-cubic → 4H conversionInterface-driven phase propagation [15]
Muscovite mica350 °C sputter deposition70 nm gold (111) filmSingle crystal, c-axis 2.36 Å [16]
Iridium with interfacial boronChemical vapour depositionSuspended gold monolayerThermal stability > 600 K [17]

These templated pathways complement wet-chemical exfoliation by enabling oriented, large-area or exotic-phase gold architectures that are inaccessible through direct etching alone.

Catalytic Material Engineering

Support Matrix Interactions in Heterogeneous Systems

Oxide supports modulate the charge state, dispersion and turnover frequency of nanometric gold clusters. Density-functional-theory and microkinetic analyses reveal that oxygen vacancies on anatase titanium dioxide stabilise interfacial gold eight-atom clusters that follow a redox pathway for the low-temperature water–gas-shift reaction; the calculated optimal water-to-carbon-monoxide partial-pressure ratio is four or below [18]. Oxygen-plasma pretreatment of gold on titanium dioxide further enhances the intrinsic rate below two hundred degrees Celsius by generating additional surface vacancies that facilitate water dissociation [19].

Mixed titanium dioxide–zinc oxide shells around gold nanoparticles create bifunctional interfaces where water splits on oxygen-deficient titanium sites and carbon monoxide adsorbs on metallic gold, resulting in sustained carbon-dioxide production without copper promoters [20]. Zinc stannate confers exceptional selectivity for preferential carbon monoxide oxidation in hydrogen streams: the spent catalyst paradoxically exhibits higher activity than the fresh one owing to hydroxyl-rich interfacial reconstruction [21]. Perovskite scandate supports modulate carbon dioxide binding strength; neodymium scandate retains the largest surface population of carbonate species between 125 °C and 275 °C, correlating with superior steady-state conversion during carbon monoxide oxidation over supported gold [22].

Table 5 Illustrative support effects on gold-catalysed reactions

Support matrixTarget reactionNotable mechanistic featurePerformance highlightSource
Oxygen-deficient anatase titanium dioxideWater–gas shiftInterfacial redox route; water dissociation on vacancyLowest computed barrier; optimal H₂O/CO ≤ 4 [18]
Plasma-activated titanium dioxideWater–gas shiftVacancy creation by O₂ plasmaFull activity below 200 °C [19]
Titanium dioxide-zinc oxide shellWater–gas shiftDual adsorption sites for H₂O and COVerified redox sequence in situ [20]
Zinc stannate spinelCO preferential oxidationHydroxyl-mediated pathwaySustains high activity after cycling [21]
Neodymium scandate perovskiteCO oxidationStrong carbonate retentionHighest steady conversion 125–275 °C [22]

These findings underline that rational support selection—through defect engineering, mixed-oxide interfaces or perovskite lattices—can unlock latent activity in gold clusters without resorting to toxic promoters.

Single-Atom Catalytic Site Design

Isolating gold atoms on receptive supports maximises metal utilisation and unlocks unique coordination environments. Nitrile-functionalised graphene stabilises linear two-coordinate gold(I) centres generated by room-temperature reduction of tetrachloroaurate; the resulting catalyst achieves complete conversion in the dehydrogenative coupling of organosilanes with alcohols with a turnover frequency of 139 494 per hour despite containing only 0.6 percent mass fraction of gold [23].

Atomically precise clusterzymes, constructed by substituting a single copper or cadmium atom into a twenty-five-gold-atom thiolate-protected cluster, display enzyme-mimicking behaviour that is orders of magnitude higher than natural antioxidants. The unsubstituted cluster exhibits glutathione-peroxidase-like activity with a turnover frequency of 320 per minute, whereas gold-twenty-four-copper-one shows catalase-like activity with 116.7 per minute and gold-twenty-four-cadmium-one scavenges superoxide with antioxidant capacity 160-fold greater than trolox [24].

Table 6 Performance benchmarks for single-atom and cluster catalysts based on gold

Catalyst architectureStabilising support or ligand setFormal oxidation state of goldModel reactionTurnover frequency / activitySource
Linear gold(I) centres on nitrile-grapheneTwo-dimensional cyanographene+1Dehydrogenative coupling of dimethylphenylsilane with ethanol139 494 h⁻¹ [23]
Gold-twenty-five cluster3-mercaptopropionic acid ligands0Glutathione peroxidase mimicry320 min⁻¹ [24]
Gold-twenty-four-copper-one cluster3-mercaptopropionic acid ligands+1 (site-isolated Cu)Catalase mimicry116.7 min⁻¹ [24]
Gold-twenty-four-cadmium-one cluster3-mercaptopropionic acid ligands+1 (site-isolated Cd)Superoxide dismutase mimicryAntioxidant capacity 160 × trolox [24]

These examples demonstrate that electronic modulation through support polarity or single-atom substitution can create catalytically potent gold species that rival or surpass traditional homogeneous complexes while consuming minimal precious metal.

Physical Description

Liquid, Other Solid
Gold-coloured powder or tiny sheets
Yellow, ductile metal, relatively soft; [HSDB]

Color/Form

Soft, yellow metal
Cubic, yellow, ductile, metallic crystals; forms red, blue, or violet colloidal suspensions.
Yellow, ductile metal, relatively soft
Yellow, soft metal, face-centered cubic structure
For more Color/Form (Complete) data for GOLD, ELEMENTAL (6 total), please visit the HSDB record page.

Exact Mass

196.966570 g/mol

Monoisotopic Mass

196.966570 g/mol

Boiling Point

2700 deg C

Heavy Atom Count

1

Density

19.3

Odor

No odor

Melting Point

1064.76 deg C

UNII

79Y1949PYO

Vapor Pressure

VP: 1 Pa @ 1373 °C; 10 Pa @ 1541 °C; 100 Pa at 1748 °C; 1 kPa @ 2008 °C; 10 kPa @ 2347 °C; 100 kPa @ 2805 °C

Absorption Distribution and Excretion

Adult human body contains less than 10 mg Au, about 50% of which is concentration in bones.
... The relative tissue distributions of trace elements in nonoccupationally exposed individuals following death /was assessed/ and ...for gold, there was no consistent pattern among tissues or organs. Gold was observed with the greatest frequency in the adrenal and aorta and in the highest concn in the aorta.

Wikipedia

Gold

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Ore is treated with cyanide solution; dissolved gold cyanate is recovered by precipitation with zinc dust, aluminum, or by hydrolysis. Placer methods are also used.
In internal amalgamation, gold is separated inside crushing apparatus at same time ore is crushed. Amalgam removed from apparatus is washed free of any admixtures with water in special bowls. ...remaining mercury is pressed out of amalgam.
Crushing of ore and extraction (mechanical, amalgamation, or cyanidation) followed by electrolytic refining or chemical refining (use of chlorine or treatment with either hot nitric or sulfuric acid
Obtained as a by-product in the electrolytic refining of copper and nickel

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
Gold: ACTIVE
Purple of cassius is delicate test for auric gold. ...gold, like other precious metals, is measured in troy weight; when alloyed with other metals, term karat is used to express amount of gold present, 24 karats being pure gold.

Analytic Laboratory Methods

Method: EPA-NERL 231.1, Gold (Atomic Absorption, Direct Aspiration); Analyte: gold; Matrix: water; Detection Level: 100 ug/l.
Method: EPA-NERL 231.2, Gold (Atomic Absorption, Furnace Technique); Analyte: gold; Matrix: water; Detection Level: 1 ug/l.
Method: OSHA ID-121, Metal and Metalloid Particulates in Workplace Atmospheres (Atomic Absorption); Analyte: gold; Matrix: air, wipes or bulks; Detection Level: 0.05 ug/l.

Clinical Laboratory Methods

Gold may be measured /in blood or urine/ by diluting sample and aspirating solution into burner of atomic absorption spectrophotometer. Absorption measurements are made at 242.8 nm using suitable gold hollow-cathode lamp.
Nondestructive neutron activation analysis of gold in kidney and liver is described.

Stability Shelf Life

Extremely inactive; not attacked by acids, air or oxygen. Superficially attacked by aq halogens at room temp.
Does not corrode in air, but is tarnished by sulfur
...Stable in basic media.

Dates

Last modified: 08-08-2024

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